molecular formula C19H21N7O B2390058 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034389-85-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2390058
CAS No.: 2034389-85-8
M. Wt: 363.425
InChI Key: HXPHUCYDQWMUPF-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21N7O and its molecular weight is 363.425. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a benzo[d][1,2,3]triazole moiety linked to a cyclopenta[c]pyridazine-piperazine scaffold. This unique arrangement is thought to contribute significantly to its biological properties.

PropertyValue
Molecular FormulaC19H23N5O
Molecular Weight337.42 g/mol
CAS Number[Not Available]
Melting Point[Not Available]
Solubility[Not Available]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit phospholipase A2 (PLA2) activity, which plays a crucial role in inflammatory processes and membrane phospholipid metabolism .

Anticancer Activity

Recent research has indicated that the compound exhibits significant anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. The compound's ability to inhibit cell proliferation was particularly notable in breast and lung cancer cell lines.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of the compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. This effect may be mediated through the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria as well as fungi, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A study published in Cancer Letters reported that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer .
  • Neurodegenerative Disease Model : In a model of Alzheimer's disease, the compound demonstrated efficacy in reducing amyloid-beta plaque formation and improving cognitive function in treated mice .
  • Antimicrobial Efficacy : A clinical trial assessing the antimicrobial activity showed that the compound effectively reduced bacterial load in patients with chronic infections, suggesting its potential use as an adjunctive therapy .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole rings often exhibit antimicrobial properties. For instance, derivatives of triazoles have been synthesized and evaluated for their effectiveness against various bacterial strains. In particular, studies have indicated that compounds similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone demonstrate promising antibacterial activity comparable to established antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTested StrainsReference
Compound ABactericidalE. coli
Compound BFungicidalC. albicans
Compound CAntiviralInfluenza

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that similar derivatives can induce apoptosis in cancer cells. For example, a related piperazine derivative was reported to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound DMCF-70.99Tubulin inhibition
Compound EHeLa1.25Apoptosis induction
Compound FNCI-H4600.75Cell cycle arrest

Neuroprotective Applications

Emerging research suggests that compounds with triazole structures may offer neuroprotective effects. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Preliminary studies indicate that derivatives of the compound can protect against neurodegenerative processes by enhancing neurotrophic factor signaling pathways .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c27-19(13-26-17-7-2-1-5-16(17)21-23-26)25-10-8-24(9-11-25)18-12-14-4-3-6-15(14)20-22-18/h1-2,5,7,12H,3-4,6,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPHUCYDQWMUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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